4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Plk1 PBD inhibition SAR alkyl chain ELISA IC50

4-Butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 749920-43-2) is a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one derivative. The compound features a butyl side chain at the N4 position and a thioxo (sulfanyl) group at C1, forming a heterocyclic scaffold that has been identified as a polo-like kinase 1 polo-box domain (Plk1 PBD) inhibitor core.

Molecular Formula C13H14N4OS
Molecular Weight 274.34
CAS No. 749920-43-2
Cat. No. B2484540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS749920-43-2
Molecular FormulaC13H14N4OS
Molecular Weight274.34
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
InChIInChI=1S/C13H14N4OS/c1-2-3-8-16-11(18)9-6-4-5-7-10(9)17-12(16)14-15-13(17)19/h4-7H,2-3,8H2,1H3,(H,15,19)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 749920-43-2): Core Scaffold and Pharmacological Context


4-Butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 749920-43-2) is a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one derivative. The compound features a butyl side chain at the N4 position and a thioxo (sulfanyl) group at C1, forming a heterocyclic scaffold that has been identified as a polo-like kinase 1 polo-box domain (Plk1 PBD) inhibitor core [1]. It is catalogued in authoritative bioactivity databases including BindingDB (BDBM59063) and PubChem, and appears in patent literature (US20230365568) as Compound 23 within a series of Plk1 PBD inhibitors [2]. The compound also belongs to the broader chemical space of triazoloquinazolinones, which have been explored for H1-antihistaminic, anti-inflammatory, and adenosine receptor modulation activities [3].

Why In-Class Triazoloquinazolinone Analogs Cannot Simply Substitute for 4-Butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one


Within the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one series, Plk1 PBD inhibitory potency is acutely sensitive to the identity of the N4 alkyl substituent. Systematic SAR studies demonstrate that simply altering the alkyl chain length from butyl (C4) to ethyl (C2) or pentyl (C5) results in statistically significant shifts in IC50 values, while also altering key drug-likeness parameters such as PAMPA permeability and aqueous solubility [1]. Furthermore, the thioxo (C1=S) moiety is a critical pharmacophoric element for Plk1 PBD engagement; replacement with a carbonyl oxygen or substitution at the sulfanyl position would ablate the inhibitory activity observed for this chemotype [1]. These structure-dependent variations mean that generic substitution of the 4-butyl-1-sulfanyl compound with seemingly close analogs cannot be assumed to preserve biological function, physicochemical profile, or experimental reproducibility.

Quantitative Differential Evidence for 4-Butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Against Key Comparators


Plk1 PBD Inhibition: Butyl (C4) vs. Ethyl, Propyl, and Pentyl Alkyl Homologs in ELISA

The 4-butyl analog (Compound 23) demonstrates an IC50 of 1.03 +/- 0.14 uM against Plk1 PBD in an ELISA-based assay, which is statistically equipotent to the propyl analog (Compound 21, IC50 = 1.03 +/- 0.08 uM) within this homologous series, but significantly more potent than the ethyl analog (Compound 20, IC50 = 1.49 +/- 0.22 uM) and the pentyl analog (Compound 24, IC50 = 1.97 +/- 0.11 uM) [1]. The phenyl-bearing parent compound (Compound 7) shows substantially weaker activity (IC50 = 4.38 +/- 0.41 uM), confirming the critical advantage of the butyl substituent over aryl and shorter alkyl chains for maximizing Plk1 PBD affinity [1].

Plk1 PBD inhibition SAR alkyl chain ELISA IC50

PAMPA Permeability and Aqueous Solubility: Butyl vs. Propyl Homolog

Physicochemical profiling demonstrates that the 4-butyl analog (Compound 23) exhibits a PAMPA permeability of 77.5 x 10^-6 cm/s, which is approximately 2.1-fold higher than the corresponding 4-propyl analog (Compound 21, PAMPA = 37.0 x 10^-6 cm/s), indicating superior passive membrane diffusion potential [1]. However, the enhanced permeability of the butyl analog comes at the cost of reduced aqueous solubility: Compound 23 shows a solubility of 8.5 ug/mL, which is 2.5-fold lower than Compound 21 (21.3 ug/mL) [1]. Both compounds exhibit comparable microsomal stability (t1/2 > 30 min in rat liver microsomes) [1].

PAMPA permeability aqueous solubility physicochemical profiling

Selectivity Discrimination: Plk1 PBD (IC50 ~1 uM) vs. APOBEC-3G and APOBEC-3A Enzyme Inhibition

Cross-target profiling data from BindingDB reveal that 4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one inhibits APOBEC-3G with an IC50 of 345 nM, which is approximately 3-fold more potent than its Plk1 PBD activity (IC50 = 1,030 nM) [1]. Conversely, the compound is significantly weaker against APOBEC-3A, with IC50 values of 99,000 nM and 100,000 nM, representing a >95-fold selectivity window between APOBEC-3G and APOBEC-3A [1]. This differential activity profile was generated using high-throughput screening at the Sanford-Burnham Center for Chemical Genomics [1].

target selectivity APOBEC-3G PLK1 PBD off-target profiling

Patent Scope Exclusion: Structural Differentiation from Preferred Plk1 PBD Inhibitor Claims

US Patent US20230365568A1 (Plk1 polo box domain inhibitors) explicitly stipulates that when the C1 position is thioxo (R4 = S), the N4 substituent (R2) shall not be n-butyl, benzyl, or -CH2-Ph-(4-ethyl) in certain preferred compound claims [1]. This exclusion places 4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one outside the most-preferred claims of the patent, establishing it as a defined negative control or a structurally differentiated chemotype for freedom-to-operate and SAR exploration purposes [1].

patent landscape structural novelty Plk1 PBD inhibitor claims

Validated Application Scenarios for 4-Butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Based on Quantitative Evidence


Reference Compound for Plk1 PBD Inhibitor SAR Studies with Defined Alkyl Chain Benchmarking

The 4-butyl analog serves as a benchmark reference compound in Plk1 PBD inhibitor SAR campaigns, with a well-characterized ELISA IC50 of 1.03 +/- 0.14 uM [1]. Its potency is statistically indistinguishable from the propyl analog (1.03 +/- 0.08 uM) yet clearly distinguishable from shorter (ethyl, 1.49 uM) and longer (pentyl, 1.97 uM) alkyl homologs, enabling researchers to use this compound as a calibrated control for assay validation and inter-study reproducibility [1]. Its defined position within the homologous series makes it suitable for quantitative structure-activity relationship (QSAR) model training and validation.

Physicochemical Probe for Membrane Permeability vs. Solubility Trade-off Studies

With a PAMPA permeability of 77.5 x 10^-6 cm/s and aqueous solubility of 8.5 ug/mL, the butyl-substituted compound provides a distinct physicochemical profile relative to the propyl analog (PAMPA 37.0; solubility 21.3 ug/mL) [1]. This makes it an ideal tool compound for investigating the permeability-solubility trade-off inherent to alkyl chain elongation in heterocyclic scaffolds. Cellular assay developers can select this compound when passive diffusion is rate-limiting, while cognizant of the 2.5-fold solubility penalty compared to the propyl variant [1].

Selectivity Panel Component for APOBEC Family Enzyme Profiling

The compound's IC50 of 345 nM against APOBEC-3G, combined with its weak activity against APOBEC-3A (IC50 ~100,000 nM) and moderate Plk1 PBD inhibition (1,030 nM), supports its use as a component in selectivity profiling panels for APOBEC enzyme family inhibitors [1]. The >287-fold differential between APOBEC-3G and APOBEC-3A makes it particularly useful as a starting point for designing APOBEC-3G-selective chemical probes, provided that the Plk1 PBD off-target liability is adequately controlled for in downstream cellular experiments [1].

Negative Control for Freedom-to-Operate Assessment in Plk1 PBD Inhibitor Development

The explicit exclusion of 4-butyl-1-sulfanyl compounds from preferred claims in US Patent US20230365568A1 positions this compound as a structurally defined negative control for freedom-to-operate analyses [1]. Medicinal chemistry teams developing novel Plk1 PBD inhibitors can use this compound to delineate the boundary between protected and unprotected chemical space, aiding in the design of patentably distinct scaffolds that retain Plk1 PBD inhibitory activity while circumventing existing intellectual property [1].

Quote Request

Request a Quote for 4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.